Cas no 15517-58-5 (Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-)

Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis- structure
15517-58-5 structure
Product Name:Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
Numero CAS:15517-58-5
MF:C14H18O2
MW:218.291524410248
CID:194230
PubChem ID:252737
Update Time:2025-04-19

Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
    • 1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethanone
    • 1,2,4,5-Tetramethyl-3,6-diacetyl-benzol
    • 1,4-Diacetoxypentan
    • 1,4-diacetoxypentane
    • 1,4-Diacetyl-1,2,3,4-tetrahydro-chinoxalin
    • 1,4-diacetyl-1,2,3,4-tetrahydroquinoxaline
    • 1,4-diacetyl-2,3,5,6-tetramethyl-benzene
    • 1,4-Diacetyl-2,3,5,6-tetramethyl-benzol
    • 1,4-Diacetyl-durol
    • 1,4-Pentanediol,diacetate
    • 2,3,5,6-Tetramethyl-1,4-diacetyl-benzol
    • 31.61-Dioxo-1.2.4.5-tetramethyl-3.6-diaethyl-benzol
    • eso-Diacetyl-durol
    • NSC74923
    • NCIOpen2_004084
    • SCHEMBL19149846
    • NSC-74923
    • 1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethan-1-one)
    • Ethanone, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
    • 15517-58-5
    • diacetyldurene
    • 1,4-Diacetyl-2,3,5,6-tetramethylbenzene
    • DTXSID10935157
    • 1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethan-1-one
    • Inchi: 1S/C14H18O2/c1-7-8(2)14(12(6)16)10(4)9(3)13(7)11(5)15/h1-6H3
    • Chiave InChI: LWEPWZCIDHRXGC-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1=C(C)C(C)=C(C(C)=O)C(C)=C1C

Proprietà calcolate

  • Massa esatta: 218.13100
  • Massa monoisotopica: 218.130679813g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 34.1Ų

Proprietà sperimentali

  • PSA: 34.14000
  • LogP: 3.32540
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司